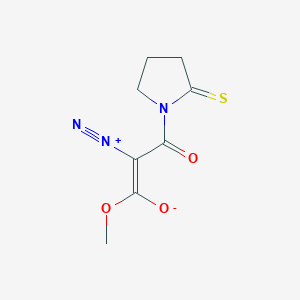
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate is a complex organic compound with a unique structure that includes a diazo group, a keto group, and a sulfanylidenepyrrolidinyl moiety
Vorbereitungsmethoden
The synthesis of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a diazo compound with a keto ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can form reactive intermediates that interact with molecular targets, leading to the formation of new bonds and structures. The pathways involved depend on the specific reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate can be compared with other diazo compounds and keto esters. Similar compounds include:
Methyl 2-diazo-3-oxobutanoate: Another diazo compound with a simpler structure.
Ethyl diazoacetate: A commonly used diazo compound in organic synthesis.
Diazoacetone: A diazo compound with a keto group. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
134926-99-1 |
|---|---|
Molekularformel |
C8H9N3O3S |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3 |
InChI-Schlüssel |
QAOFBUKOKHHVLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
Isomerische SMILES |
CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-] |
Kanonische SMILES |
COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-] |
Synonyme |
1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



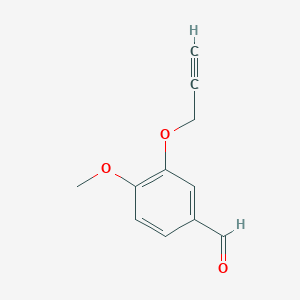
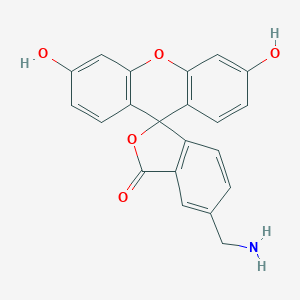

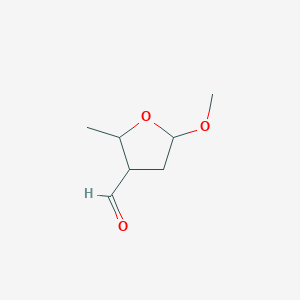

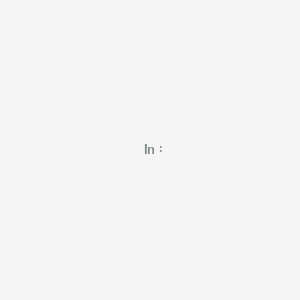
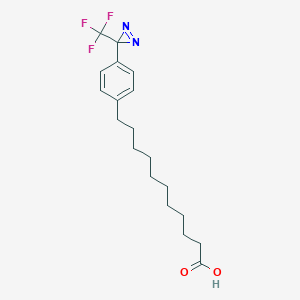


![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
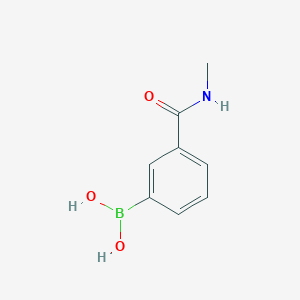

![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
